molecular formula C10H23NO B14001589 5-(Pentylamino)pentan-1-ol CAS No. 7402-24-6

5-(Pentylamino)pentan-1-ol

Cat. No.: B14001589
CAS No.: 7402-24-6
M. Wt: 173.30 g/mol
InChI Key: GOAOFYGMHCINGD-UHFFFAOYSA-N
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Description

5-(Pentylamino)pentan-1-ol is an organic compound with the molecular formula C10H23NO It is a derivative of pentanol, where a pentylamino group is attached to the fifth carbon of the pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentylamino)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the reaction of 5-bromopentan-1-ol with pentylamine under basic conditions. This nucleophilic substitution reaction can be carried out using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pentylamino)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: 5-(Pentylamino)pentan-2-one or 5-(Pentylamino)pentanoic acid.

    Reduction: 5-(Pentylamino)pentan-1-amine.

    Substitution: 5-(Pentylamino)pentyl halides or esters.

Scientific Research Applications

5-(Pentylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: It can be employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Pentylamino)pentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with a similar structure but lacking the amino group.

    5-Amino-1-pentanol: An amino alcohol with a shorter alkyl chain compared to 5-(Pentylamino)pentan-1-ol.

    5-(Methylamino)pentan-1-ol: A similar compound with a methylamino group instead of a pentylamino group.

Uniqueness

This compound is unique due to the presence of both a pentylamino group and a hydroxyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

7402-24-6

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-(pentylamino)pentan-1-ol

InChI

InChI=1S/C10H23NO/c1-2-3-5-8-11-9-6-4-7-10-12/h11-12H,2-10H2,1H3

InChI Key

GOAOFYGMHCINGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCCCCCO

Origin of Product

United States

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